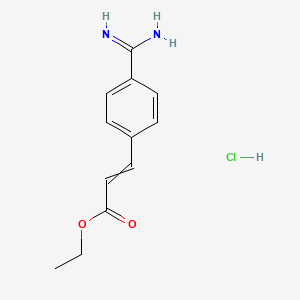![molecular formula C13H18O2 B13894301 [(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
[(2R)-2-phenylpropyl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-phenylpropyl] 2-methylpropanoate is an organic compound belonging to the ester class. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is known for its distinct chemical structure, which includes a phenyl group attached to a propyl chain, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-phenylpropyl] 2-methylpropanoate typically involves the esterification reaction between 2-phenylpropyl alcohol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-phenylpropyl alcohol+2-methylpropanoic acidacid catalyst[(2R)-2-phenylpropyl] 2-methylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-phenylpropyl] 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenylpropyl alcohol and 2-methylpropanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.
Major Products Formed
Hydrolysis: 2-phenylpropyl alcohol and 2-methylpropanoic acid.
Reduction: 2-phenylpropyl alcohol.
Oxidation: Various oxidized derivatives of the phenyl group.
Scientific Research Applications
[(2R)-2-phenylpropyl] 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of [(2R)-2-phenylpropyl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-phenylpropyl alcohol and 2-methylpropanoic acid. These components can then interact with various biological pathways, exerting their effects through modulation of enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl 2-methylpropanoate
- Ethyl 2-methylpropanoate
- Propyl 2-methylpropanoate
Uniqueness
[(2R)-2-phenylpropyl] 2-methylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar esters, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2R)-2-phenylpropyl] 2-methylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
LZTCJUAHYXNKRE-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](COC(=O)C(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(=O)OCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


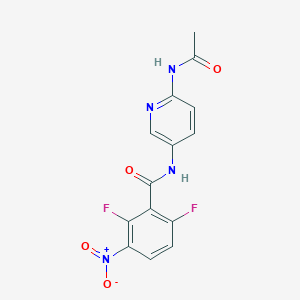
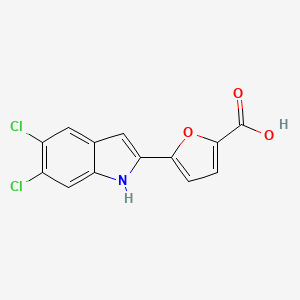

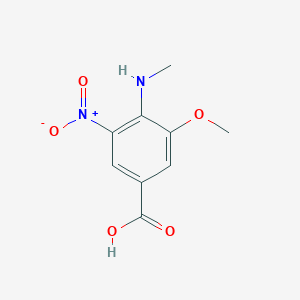
![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

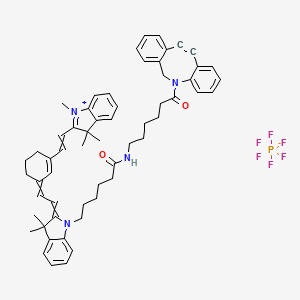
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

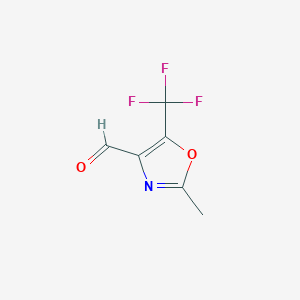
![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
